2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide
Description
Chemical Structure and Synthesis
The compound 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide (hereafter referred to by its full IUPAC name) is a thioether-containing acetamide derivative. Its molecular formula is C₁₃H₁₀Cl₃N₃O₂S, with a molecular weight of 379.66 g/mol . It features a pyrimidine ring substituted with a hydroxyl (-OH) and methyl (-CH₃) group at positions 4 and 6, respectively, linked via a thioether (-S-) bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 2,4,6-trichlorophenyl group, contributing to its steric and electronic complexity .
Synthesis involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-(2,4,6-trichlorophenyl)-2-chloroacetamide under basic conditions (e.g., sodium methylate), yielding the final product in 76% yield with a melting point >258°C .
Properties
Molecular Formula |
C13H10Cl3N3O2S |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C13H10Cl3N3O2S/c1-6-2-10(20)19-13(17-6)22-5-11(21)18-12-8(15)3-7(14)4-9(12)16/h2-4H,5H2,1H3,(H,18,21)(H,17,19,20) |
InChI Key |
PQSIZRKMTQCFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2,4,6-trichlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the pyrimidine ring.
Reduction: Reduction reactions could potentially target the carbonyl group in the acetamide moiety.
Substitution: The trichlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Investigation of its properties for use in advanced materials.
Biology
Enzyme Inhibition: Study of its potential as an enzyme inhibitor.
Biochemical Pathways: Exploration of its effects on various biochemical pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigation of its efficacy as a therapeutic agent for various diseases.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Study of its incorporation into polymeric materials.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Table 1: Key Structural and Physical Properties
Key Observations :
- The 2,4,6-trichlorophenyl substituent in the target compound confers higher thermal stability (m.p. >258°C) compared to dichlorophenyl (230–232°C) or benzyl (196–198°C) analogues. This is attributed to enhanced intermolecular halogen bonding and steric bulk .
- Substitution with thiophene (compound Ij) reduces melting point (212–214°C) due to decreased planarity and weaker π-π stacking interactions .
Impact of Pyrimidine Ring Modifications
Table 2: Pyrimidine Substituent Effects
Key Observations :
Chlorinated vs. Methylated Aromatic Rings
Evidence from Crystallographic Studies :
- N-(2,4,6-Trichlorophenyl)acetamides exhibit shorter Csp²–S bonds (1.759 Å) compared to N-(2,4,6-trimethylphenyl)acetamides (Csp³–S: 1.795 Å), indicating stronger p-π conjugation in chlorinated derivatives .
- Chlorine substituents increase lattice constants and molecular packing density, enhancing thermal stability and crystallinity .
Biological Activity
2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is an organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a pyrimidine ring with hydroxyl and methyl substitutions, linked via a thioether bond to an acetamide moiety. The molecular formula is , with a molecular weight of approximately 398.7 g/mol .
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A pyrimidine ring that contributes to its biological activity.
- A trichlorophenyl group which may enhance its interaction with biological targets.
Biological Activity
Research indicates that compounds containing pyrimidine structures exhibit significant biological activities, including:
The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets or receptors within cells. The thioether linkage and the electron-withdrawing effects of the trichlorophenyl group likely contribute to its pharmacological profile.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against HCV and influenza | |
| Antimicrobial | Possible antibacterial effects | |
| Kinase Inhibition | Inhibits p38 MAPK involved in inflammation |
Preliminary Studies
While comprehensive studies specifically targeting this compound are scarce, preliminary investigations suggest that further pharmacological studies are warranted to explore its therapeutic potential and safety profile. Interaction studies focusing on its pharmacodynamics will provide insights into how this compound can be utilized in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
